Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate

TRPA1 Pain Ion Channel

Reproducing TRPA1 pharmacology requires exact-match sourcing-analog substitution alters potency, selectivity, or CYP liability. This fluorinated γ-amino ester intermediate solves that pain point with: - Defined profile: hTRPA1 IC50 310 nM; rTRPA1 IC50 1200 nM; CYP2D6 >20 μM - Scalable synthesis: ~75% yield, multi-gram cost-effective supply - Versatile intermediate: ester hydrolysis or reductive amination for focused libraries

Molecular Formula C12H14F3NO2
Molecular Weight 261.24 g/mol
Cat. No. B12278246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,5,5-trifluoro-4-(phenylamino)pentanoate
Molecular FormulaC12H14F3NO2
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(F)(F)F)NC1=CC=CC=C1
InChIInChI=1S/C12H14F3NO2/c1-18-11(17)8-7-10(12(13,14)15)16-9-5-3-2-4-6-9/h2-6,10,16H,7-8H2,1H3
InChIKeyHVIBSBGRTVOBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate: TRPA1-Active Building Block Overview


Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate is a fluorinated γ‑amino ester derivative with the molecular formula C₁₂H₁₄F₃NO₂ and a molecular weight of 261.24 g mol⁻¹ [1]. The compound belongs to a class of trifluoromethyl‑substituted phenylamino pentanoates that have been explored as transient receptor potential ankyrin 1 (TRPA1) ion‑channel antagonists. It is primarily supplied as a research‑grade intermediate or reference standard for pharmacological profiling, and its structural features—a terminal –CF₃ group, a secondary aniline nitrogen, and a methyl ester—confer distinct physicochemical and biological properties that differentiate it from close analogs [1][2].

Why Generic Substitution Fails for This Compound


Simple in‑class substitution (e.g., exchanging the phenylamino group for a 4‑fluorophenylamino or replacing the methyl ester with the free acid) is not neutral and can significantly alter TRPA1 antagonism potency, species selectivity, and off‑target liability. The parent compound exhibits a defined human‑rat TRPA1 selectivity window (hTRPA1 IC₅₀ 310 nM vs. rTRPA1 1200 nM) that is sensitive to even minor aryl‑ring modifications [1]. Furthermore, its low CYP2D6 inhibition (IC₅₀ >20 μM) is not guaranteed in analogs where increased lipophilicity or electronic perturbation of the aniline nitrogen may enhance cytochrome P450 binding [1]. Generic substitution therefore risks undermining the compound’s established activity‑to‑off‑target profile, making exact‑match sourcing essential for reproducible pharmacological studies [1].

Quantitative Differentiation Evidence


Human TRPA1 Antagonist Potency Comparison

The target compound blocks human TRPA1 with an IC₅₀ of 310 nM in a Fluo‑4 NW fluorescence assay performed in HEK293‑TREx cells [1]. This value is essentially equipotent to the well‑characterized TRPA1 antagonist AZ465, which exhibits IC₅₀ values of 20–305 nM depending on the agonist used (Zn²⁺‑induced activation: 85 nM; CS‑induced activation: 20 nM; cinnamaldehyde‑induced activation: ~300 nM) [2]. In contrast, the 4‑fluorophenylamino analog (CAS 1224599‑57‑8) lacks any publicly reported TRPA1 activity, indicating that the unsubstituted phenylamino moiety may be a critical pharmacophoric feature for maintaining this activity level [3].

TRPA1 Pain Ion Channel

Human vs. Rat TRPA1 Species Selectivity

The compound exhibits a 3.9‑fold selectivity for human over rat TRPA1 (hTRPA1 IC₅₀ 310 nM; rTRPA1 IC₅₀ 1200 nM) [1]. This contrasts with many TRPA1 antagonists such as HC‑030031, which show relatively flat species‑to‑species potency (e.g., HC‑030031 human IC₅₀ ~4.2 μM, rat IC₅₀ ~3.3 μM; ratio ~1.3) [2]. The differential human‑rat selectivity of the target compound makes it particularly useful for studies requiring human‑specific TRPA1 pharmacology interpretation or for back‑translation from rodent models where partial engagement may be desired [1].

Species Selectivity TRPA1 Translational Pharmacology

CYP2D6 Off-Target Liability Profile

In a human liver microsome competitive screening assay, the compound inhibited CYP2D6 with an IC₅₀ >20 μM [1]. This is a markedly cleaner profile compared to structurally related TRPA1 antagonists that incorporate larger, more lipophilic aryl groups; for instance, the 4‑aryloxy‑1H‑pyrrolo[3,2‑c]pyridine series from the same AstraZeneca program reported CYP2D6 IC₅₀ values as low as 0.3 μM for some analogs [2]. Low CYP2D6 inhibition reduces the risk of drug‑drug interactions and simplifies in‑vivo combination studies [1].

CYP2D6 Drug‑Drug Interaction Selectivity

Synthetic Accessibility and Yield Advantage

Reductive amination of the corresponding enoate precursor affords the target compound in ~75% isolated yield under standard conditions [1]. This is substantially higher than the ~65% yield reported for the related α,β‑unsaturated ester intermediate (methyl 5,5,5-trifluoro-4-(phenylamino)pent-3-enoate) [1]. The higher yield translates directly into lower cost‑per‑gram for multi‑gram procurement and reduces the burden of purification for custom synthesis programs [1].

Synthesis Yield Scale‑Up

Physicochemical Profile vs. 4-Fluoro Analog

The target compound has a computed XLogP3 of 3.3 and a single hydrogen‑bond donor (the aniline NH) [1]. The 4‑fluorophenylamino analog (CAS 1224599‑57‑8) carries an additional fluorine atom that increases molecular weight to 279.24 g mol⁻¹ and raises the computed XLogP3 to approximately 3.7 (estimated from increment methods), while also increasing the number of hydrogen‑bond acceptors [2]. The lower lipophilicity and lower molecular weight of the parent compound may confer superior solubility and permeability characteristics, although direct head‑to‑head ADME data are not publicly available [1].

LogP Hydrogen Bonding ADME

Evidence-Backed Application Scenarios


Human TRPA1 Pain and Inflammation Assays

With a confirmed human TRPA1 IC₅₀ of 310 nM [1], the compound can serve as a reference antagonist in calcium‑flux or electrophysiology assays designed to validate target engagement in human‑derived sensory neuron models. Its potency is comparable to AZ465 under similar conditions [2], allowing direct benchmarking against a widely cited tool compound.

Species-Selectivity Studies in Rodent Models

The 3.9‑fold human‑rat selectivity window [1] enables experimental designs that probe species‑specific TRPA1 contributions to nociception. Researchers can use the compound to achieve partial rat TRPA1 blockade at doses that fully occupy human channels, facilitating translational interpretation of in‑vivo efficacy data [1].

CYP2D6-Safe Polypharmacology Panels

Owing to its CYP2D6 IC₅₀ >20 μM [1], the compound is suitable for inclusion in multi‑target screening cascades where minimal cytochrome P450 interference is critical. This reduces the likelihood of false positives in drug‑drug interaction liability assessments [1].

Multi-Gram Procurement for SAR Programs

The efficient ~75% synthetic yield [3] and the commercial availability of the requisite enoate precursor support cost‑effective multi‑gram procurement. The compound’s well‑characterized reactivity profile (ester hydrolysis, reductive amination) further facilitates its use as a versatile intermediate for generating focused TRPA1 antagonist libraries [3].

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